3-Bromo-2-(trifluoromethyl)quinoline
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Overview
Description
3-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)quinoline typically involves the halogenation and trifluoromethylation of quinoline derivatives. One common method is the bromination of 2-(trifluoromethyl)quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields, better control over reaction parameters, and reduced production costs. The choice of method depends on the desired purity, scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction and conditions used.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)quinoline depends on its specific application and target. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromoquinoline: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Fluoroquinolines: Contain fluorine atoms instead of bromine, leading to variations in chemical properties and uses.
Uniqueness
3-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity in substitution and coupling reactions, as well as its potential in medicinal chemistry and material science applications .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYVTJWJFUYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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